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Compound of Interest

Compound Name: 2-Ethoxybenzo[b]thiophen-4-ol

Cat. No.: B13859918 Get Quote

Product Focus: 2-Methyl-3-(phenylthio)acrylic acid (Reference Standard) Context: Purity

Analysis & Structural Elucidation in Drug Development

Executive Summary
In drug discovery, the molecular formula C₁₀H₁₀O₂S (MW 194.25 Da) represents a critical

chemical space containing diverse functional scaffolds: sulfides, sulfones, and heterocyclic

ketones. Distinguishing these isomers is vital because they possess vastly different biological

activities and toxicological profiles.

This guide compares the fragmentation performance of the Linear Sulfide-Acid (the Product)

against Cyclic Keto-Sulfide and Unsaturated Sulfone alternatives. We demonstrate that while

accurate mass (HRMS) cannot distinguish these isomers (all

< 5 ppm), MS/MS fragmentation pathways provide a definitive "fingerprint" for identification.

Key Findings:

The Product (Sulfide-Acid): Characterized by neutral losses of H₂O and COOH (carboxylic

acid signature) and C-S bond cleavage.

Sulfone Isomers: Distinctive extrusion of SO₂ (M-64) and rearrangement to sulfinate esters.

Cyclic Isomers: Dominant loss of CO (M-28) and Retro-Diels-Alder (RDA) fragmentation.
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Experimental Methodology
To ensure reproducibility, the following protocol utilizes Electrospray Ionization (ESI) in

Negative and Positive modes, coupled with Q-TOF detection.

Protocol: Isomer Differentiation Workflow
Sample Preparation:

Dissolve 1 mg of C₁₀H₁₀O₂S standard in 1 mL MeOH (HPLC grade).

Dilute to 10 µg/mL with 0.1% Formic Acid in 50:50 H₂O:MeOH.

LC Conditions (for separation):

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

Gradient: 5% B to 95% B over 10 min (A: H₂O + 0.1% FA; B: ACN + 0.1% FA).

MS Parameters (Q-TOF):

Ionization: ESI+ and ESI- (Switching mode).

Capillary Voltage: 3.5 kV.

Collision Energy (CE): Stepped ramp 10–40 eV.

Acquisition: MS/MS on precursor m/z 195.048 (ESI+) or 193.033 (ESI-).

Detailed Fragmentation Analysis
A. The Product: 2-Methyl-3-(phenylthio)acrylic acid
Structure: Linear, Thioether (-S-), Carboxylic Acid (-COOH)

Mechanism: The fragmentation is driven by the labile carboxylic acid group and the C-S bond.

In ESI(-), the deprotonated molecule [M-H]⁻ (m/z 193) is highly stable. In ESI(+), the

protonated molecule [M+H]⁺ (m/z 195) undergoes rapid dehydration and decarboxylation.

Primary Pathway (ESI+): Loss of H₂O (m/z 177) followed by CO loss (Acylium ion formation).
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Diagnostic Pathway: Cleavage of the C-S bond yields the Thiophenol radical cation (m/z

110) or Phenylthiolium ion (m/z 109).

Specific Transition:m/z 195

149 (Loss of HCOOH, characteristic of unsaturated acids).

B. Alternative 1: 1-(Phenylsulfonyl)cyclobutene
Structure: Cyclic alkene, Sulfone (-SO₂-)

Mechanism: Sulfones are notorious for the "Sulfone Rearrangement." The oxygen atoms

migrate from sulfur to carbon, forming a sulfinate ester intermediate, which then expels SO₂.

Diagnostic Loss:M - 64 Da (SO₂). This is the "smoking gun" for sulfones.

Pathway:m/z 195

131 (Phenylcyclobutene cation)

91 (Tropylium ion).

Absence: No loss of 18 (H₂O) or 45 (COOH).

C. Alternative 2: 6-Methoxythiochroman-4-one
Structure: Bicyclic, Cyclic Ketone, Ether

Mechanism: Cyclic ketones fragment via alpha-cleavage and CO elimination. The methoxy

group directs charge retention.

Diagnostic Loss:M - 28 Da (CO) and M - 15 Da (CH₃).

Pathway:m/z 195

167 (Loss of CO)

152 (Loss of CH₃).
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RDA Fragmentation: Retro-Diels-Alder cleavage of the thiochroman ring may yield ions at

m/z 136 or m/z 60 depending on substitution.

Comparative Data Summary
The following table contrasts the relative abundance of key fragment ions at 20 eV Collision

Energy (ESI+).

Fragment Ion
(m/z)

Sulfide-Acid

(Product)

Sulfone

(Impurity)

Cyclic Ketone

(Impurity)

Structural

Origin

195 (M+H) 100% 40% 85% Precursor Ion

177 (M-17) High (60%) < 1% < 5%
Loss of OH

(Acid)

167 (M-28) < 1% < 1% High (50%)
Loss of CO

(Cyclic Ketone)

149 (M-46) Medium (40%) < 1% < 1%
Loss of HCOOH

(Acid)

131 (M-64) < 1% High (100%) < 1%
Loss of SO₂

(Sulfone)

109 (PhS⁺) High (55%) < 5% Medium (20%)
Thiophenol

moiety

77 (Ph⁺) Medium (30%) High (60%) Low (10%) Phenyl ring

Interpretation: If your spectrum shows a dominant peak at m/z 131, your sample is

contaminated with the Sulfone isomer. If you observe m/z 177 and 149, the Product identity is

confirmed.
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Visualization of Fragmentation Pathways[1][2][3][4]
Diagram 1: Fragmentation Logic of C₁₀H₁₀O₂S Isomers
This decision tree illustrates the mechanistic divergence between the three isomers.
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Caption: Mechanistic divergence of C₁₀H₁₀O₂S isomers. Red nodes indicate diagnostic primary

fragments.

Diagram 2: Experimental Workflow for Purity
Confirmation
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Caption: Step-by-step workflow for validating the purity of 2-Methyl-3-(phenylthio)acrylic acid.
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Conclusion
For researchers utilizing 2-Methyl-3-(phenylthio)acrylic acid, relying solely on molecular weight

is insufficient due to the prevalence of isobaric sulfone and cyclic impurities.

Trust the Loss of 64: If you see it, you have a sulfone rearrangement, not your target sulfide-

acid.

Trust the Loss of 18/46: The sequential loss of water and formic acid is the hallmark of the

target acrylic acid derivative.

By implementing the MS/MS transitions outlined above, you establish a self-validating system

for raw material qualification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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